

An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodothiophene-2-carboxylic acid**

Cat. No.: **B1338613**

[Get Quote](#)

CAS Number: 60166-85-0

This technical guide provides a comprehensive overview of **5-Iodothiophene-2-carboxylic acid**, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

5-Iodothiophene-2-carboxylic acid is a halogenated heterocyclic compound.^[1] It is a white to light yellow solid at room temperature.^[2] The presence of the iodine atom and the carboxylic acid group on the thiophene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.^[1]

Table 1: Physicochemical Properties of **5-Iodothiophene-2-carboxylic acid**

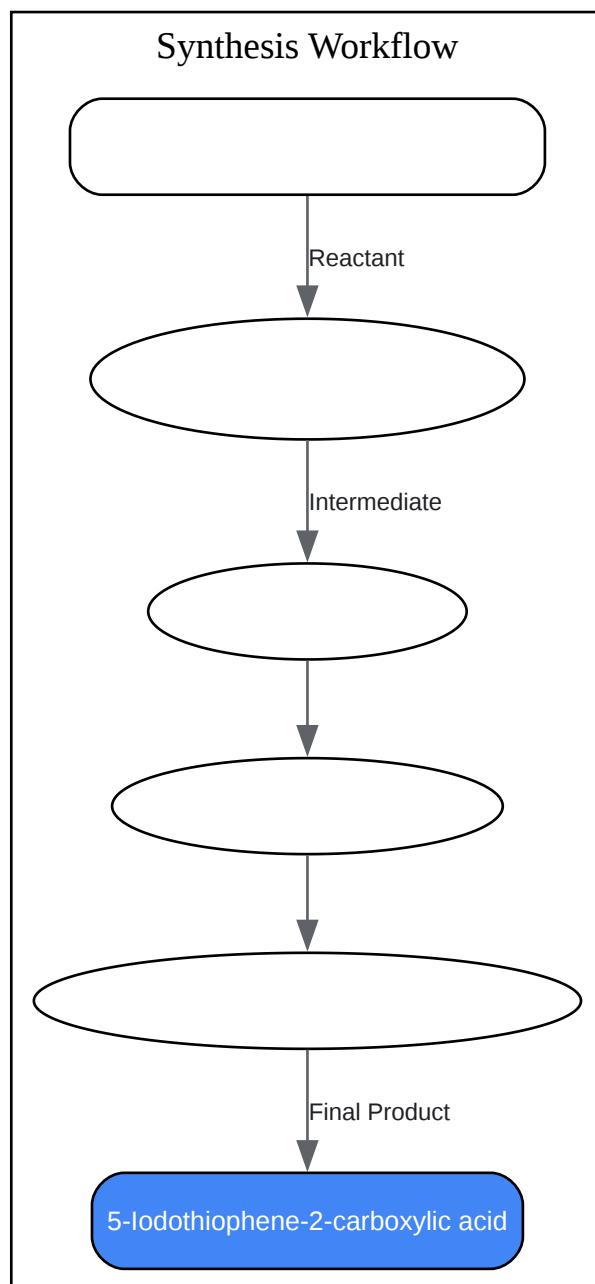
Property	Value	Reference(s)
CAS Number	60166-85-0	[2] [3] [4] [5]
Molecular Formula	C ₅ H ₃ IO ₂ S	[4] [5]
Molecular Weight	254.05 g/mol	[4] [5]
Melting Point	133 °C	[2]
Boiling Point	344.0 ± 27.0 °C (Predicted)	[2]
Density	2.238 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	3.28 ± 0.10 (Predicted)	[2]
Appearance	White to light yellow solid	[2]
Storage Temperature	2-8°C, under inert gas	[2]

Synthesis and Purification

A common and efficient method for the synthesis of **5-Iodothiophene-2-carboxylic acid** involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis from Methyl 5-iodothiophene-2-carboxylate

Materials:


- Methyl 5-iodothiophene-2-carboxylate
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl) or other suitable acid

- Deionized water

Procedure:

- A solution of lithium hydroxide (11.19 mmol) in water (17.5 mL) is prepared.
- Methyl 5-iodothiophene-2-carboxylate (3.73 mmol) is dissolved in tetrahydrofuran (35 mL).
- The lithium hydroxide solution is added to the solution of the methyl ester.
- The reaction mixture is stirred at room temperature for 4 hours.
- After the reaction is complete, the pH of the mixture is adjusted to 4 with an acid.
- The aqueous mixture is then extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The resulting product is a white solid with a reported yield of 91%.[\[2\]](#)[\[3\]](#)

Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain high-purity **5-Iodothiophene-2-carboxylic acid**.

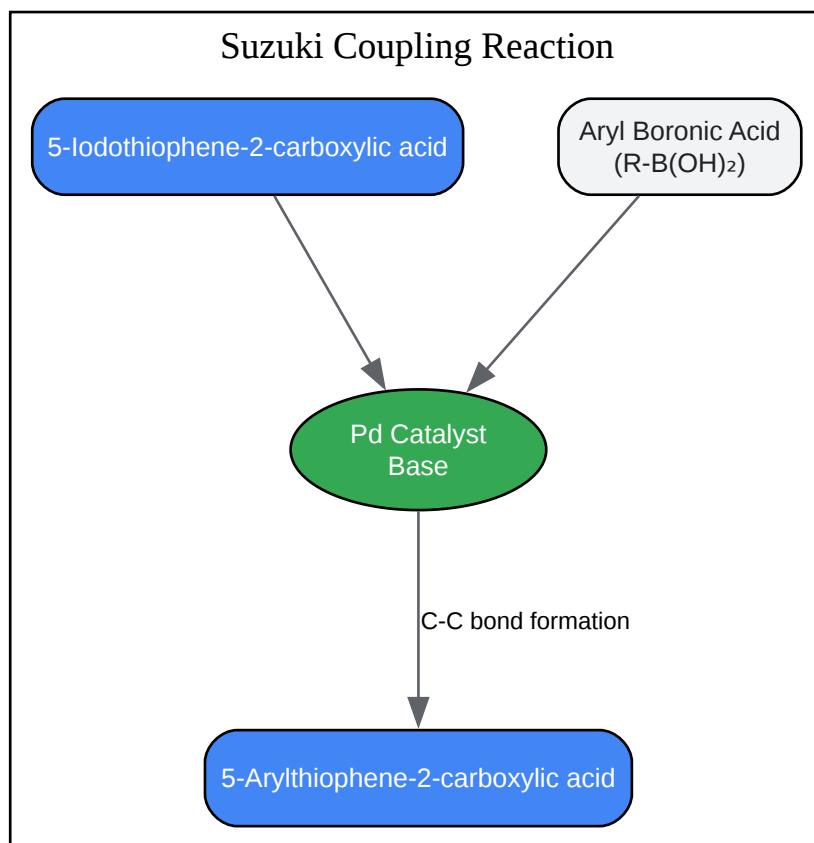
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-iodothiophene-2-carboxylic acid**.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **5-iodothiophene-2-carboxylic acid**.

Table 2: Spectroscopic Data for **5-Iodothiophene-2-carboxylic acid**


Technique	Data	Reference(s)
¹ H NMR (400 MHz, CD ₃ OD)	δ 7.35 (d, J = 3.8 Hz, 1H), 7.43 (d, J = 3.9 Hz, 1H)	[2][3]
¹³ C NMR	Spectra available in databases.	[6]

Applications in Research and Development

5-Halogenated thiophene-2-carboxylic acids are valuable building blocks in medicinal chemistry and materials science. The carbon-iodine bond is particularly reactive, making it an excellent substrate for cross-coupling reactions.

Role in Drug Discovery

This compound serves as a key precursor for the synthesis of more complex molecules with potential biological activity. A primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl boronic acids, leading to the creation of diverse molecular scaffolds.[7][8][9] Thiophene-based derivatives synthesized through this method have shown promise as antibacterial and antispasmodic agents.[7]

[Click to download full resolution via product page](#)

Caption: Suzuki coupling of **5-Iodothiophene-2-carboxylic acid**.

Safety and Handling

5-Iodothiophene-2-carboxylic acid is classified as an irritant. Proper safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

Hazard Class	Statement	Reference(s)
Skin Corrosion/Irritation	H315: Causes skin irritation	[4]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[4]
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	[4]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Ventilation: Use only in a well-ventilated area.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[\[2\]](#)

First Aid Measures:

- If on skin: Wash with plenty of soap and water.
- If in eyes: Rinse cautiously with water for several minutes.
- If inhaled: Move person into fresh air.
- If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [amp.chemicalbook.com]
- 3. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [chemicalbook.com]
- 4. 5-Iodothiophene-2-carboxylic acid | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Iodothiophene-2-carboxylic acid | 60166-85-0 | KCA16685 [biosynth.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338613#5-iodothiophene-2-carboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com